molecular formula C8H10BNO4S B13405325 (2-Methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid CAS No. 1260433-37-1

(2-Methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid

Cat. No.: B13405325
CAS No.: 1260433-37-1
M. Wt: 227.05 g/mol
InChI Key: FMJPMXPIFFZHHP-UHFFFAOYSA-N
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Description

(2-Methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a benzisothiazole ring system, which is further modified by the inclusion of a methyl group and a sulfone moiety. The combination of these functional groups imparts distinctive chemical properties to the compound, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid typically involves the following steps:

    Formation of the Benzisothiazole Ring: The initial step involves the construction of the benzisothiazole ring system. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction. This can be accomplished using reagents such as boronic esters or boron trihalides in the presence of a suitable catalyst.

    Methylation and Sulfonation: The final steps involve the introduction of the methyl group and the sulfone moiety. Methylation can be achieved using methylating agents such as methyl iodide, while sulfonation can be carried out using sulfonating agents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The sulfone moiety can be reduced to a sulfide under appropriate conditions.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate and solvents such as tetrahydrofuran.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Sulfides.

    Substitution: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

(2-Methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid has found applications in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2-Methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid is primarily based on its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in reactions like the Suzuki-Miyaura coupling, where the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of carbon-carbon bonds.

Comparison with Similar Compounds

    (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid: Similar structure but with an oxazole ring instead of a benzisothiazole ring.

    3,3-Dimethyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide: Similar structure but lacks the boronic acid group.

Uniqueness: (2-Methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid is unique due to the presence of both the boronic acid group and the sulfone moiety, which impart distinctive reactivity and stability to the compound. This makes it a valuable reagent in various chemical transformations and applications.

Properties

CAS No.

1260433-37-1

Molecular Formula

C8H10BNO4S

Molecular Weight

227.05 g/mol

IUPAC Name

(2-methyl-1,1-dioxo-3H-1,2-benzothiazol-5-yl)boronic acid

InChI

InChI=1S/C8H10BNO4S/c1-10-5-6-4-7(9(11)12)2-3-8(6)15(10,13)14/h2-4,11-12H,5H2,1H3

InChI Key

FMJPMXPIFFZHHP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)S(=O)(=O)N(C2)C)(O)O

Origin of Product

United States

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